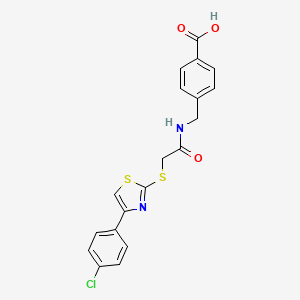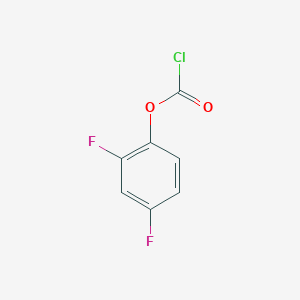
2,4-Difluorophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluorophenyl chloroformate (2,4-DFC) is an organic compound that has been used in a variety of scientific and industrial applications. It is a colorless, non-flammable, and volatile liquid that is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2,4-DFC is a versatile reagent and has been used in a variety of reactions, including nucleophilic substitution, esterification, and alkylation.
Applications De Recherche Scientifique
Environmental Impact and Toxicology
Research on 2,4-D, a chlorophenoxy herbicide similar in structure to chlorinated phenyl chloroformates, focuses on its environmental fate, toxicological effects, and mechanisms of action. Studies have elucidated the global trends in 2,4-D research, highlighting its widespread use in agriculture and the consequential environmental impacts due to its persistence and toxicity to non-target species (Zuanazzi, Ghisi, & Oliveira, 2020). Investigations into the toxic effects of chlorophenols, which are structurally related to difluorophenyl chloroformates, have assessed their moderate to considerable toxicity to mammalian and aquatic life, emphasizing the need for careful management of these compounds to prevent environmental contamination (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation
The microbial degradation of polyfluoroalkyl chemicals provides insights into potential bioremediation strategies for the removal of persistent organic pollutants from the environment. Studies have reviewed the mechanisms and efficiency of microbial degradation pathways for these compounds, suggesting avenues for the environmental management of chloroformates and related substances (Liu & Avendaño, 2013).
Analytical and Chemical Research Applications
Research into the adsorption behavior and mechanisms of perfluorinated compounds offers valuable information for the development of treatment technologies for water purification and the study of environmental distribution of similar compounds. This body of work examines the interactions between these compounds and various adsorbents, providing a framework for understanding the environmental behavior of chlorinated phenyl chloroformates and related chemicals (Du et al., 2014).
Propriétés
IUPAC Name |
(2,4-difluorophenyl) carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-7(11)12-6-2-1-4(9)3-5(6)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNSHABLLQXXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400900-00-7 |
Source


|
| Record name | 2,4-difluorophenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
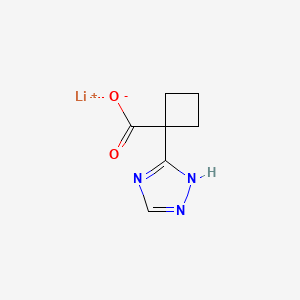

![3-(4-(Tert-butyl)phenyl)-8-((3-chloro-4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2799180.png)

![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)



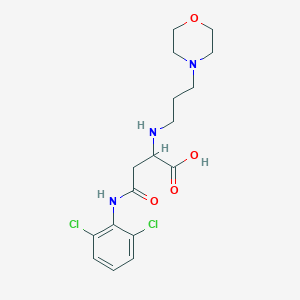

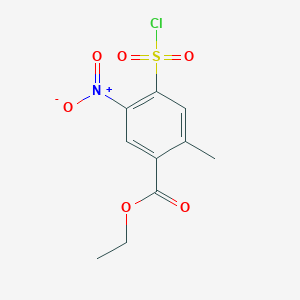
![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B2799196.png)
